4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
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Overview
Description
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. It is characterized by the presence of an amino group at the 4th position, a bromine atom at the 6th position, and a dihydro-naphthalenone core. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride typically involves the bromination of 3,4-dihydro-2H-naphthalen-1-one followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The amino group can be introduced using ammonia or an amine under suitable conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenones, naphthoquinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-2H-naphthalen-1-one: Similar structure but lacks the amino group.
6-Methoxy-3,4-dihydro-2H-naphthalen-1-one: Contains a methoxy group instead of an amino group.
7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Bromine atom at a different position.
Uniqueness
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO.ClH/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13;/h1-2,5,9H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXSGGNJXNSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1N)C=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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